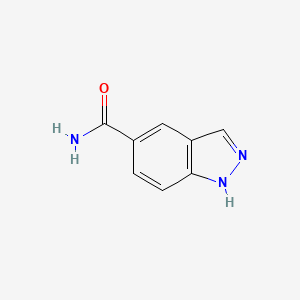

1H-indazole-5-carboxamide

Vue d'ensemble

Description

1H-Indazole-5-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carboxamide can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of ortho-haloaryl-N-tosylhydrazones . Additionally, metal-free reactions, such as the condensation of ortho-fluorobenzaldehydes with hydrazine, have been reported .

Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Indazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the indazole ring, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

1H-Indazole-5-carboxamide serves as a key intermediate in synthesizing various pharmaceuticals, especially anti-inflammatory and anti-cancer drugs . Its unique structure allows modification for biological activity . For example, indazole- and indole-carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B) .

Case Study: MAO-B Inhibitors

- Indazole- and indole-carboxamides are easily synthesized and have high overall yields .

- N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (38a, PSB-1491) showed an IC50 for human MAO-B of 0.386 nM, with >25000-fold selectivity versus MAO-A .

- N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53, PSB-1410) had an IC50 for human MAO-B of 0.227 nM, with >5700-fold selectivity versus MAO-A .

- (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine (58) is a novel class of highly potent and selective MAO-B inhibitors (IC50 human MAO-B 0.612 nM, >16000-fold selective versus MAO-A) .

- N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (30, PSB-1434) combines high potency and selectivity with superior physicochemical properties (IC50 human MAO-B 1.59 nM, selectivity versus MAO-A>6000-fold) .

- Computational docking studies have provided insights into the inhibitors' interaction with the enzyme binding site, explaining their high potency despite their small molecular size .

Biochemical Research

Researchers utilize 1H-Indazole-5-carboxylic acid to study enzyme inhibition and receptor interactions, offering insights into metabolic pathways and potential therapeutic targets . 5-amino-1H-indazole-3-carboxylic acid has emerged as a promising inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is critical in the production of inflammation-associated prostaglandins . By binding to COX-2, it can impede the enzyme’s catalytic ability, halting the formation of prostaglandins and curbing inflammation .

Material Science

1H-Indazole-5-carboxylic acid is explored for its potential in creating novel materials, including polymers and dyes, which can enhance product performance in various applications .

Other Applications

- Agrochemicals: It is applied in the formulation of agrochemicals, contributing to developing new pesticides and herbicides that are more effective and environmentally friendly .

- Analytical Chemistry: It is utilized as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures in environmental and clinical samples .

- Synthesis of Organic Compounds: 5-amino-1H-indazole-3-carboxylic acid is employed in synthesizing various organic compounds, including drugs and dyes . It is also used in peptide, protein, and polymer synthesis .

- Exploration of Enzyme-Catalyzed Reactions: It is applied to study enzyme-catalyzed reactions, shedding light on the intricate structure and function of proteins, DNA, and RNA .

Indazole Derivatives as Inhibitors

Various indazole derivatives have been developed as inhibitors for different biological targets :

- FGFR Inhibitors: 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives have been synthesized and evaluated for Fibroblast growth factor receptors (FGFRs) inhibitory activities . Compound 105 was identified as a potent pan-FGFR inhibitor (FGFR1-4 IC50 values of 0.9, 2.0, 2.0, and 6.1 nM, respectively) .

- ERK Inhibitors: 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives have been developed as ERK inhibitors for cancer treatment . Compound 119 displayed excellent potency, high ERK 1/2 selectivity, and dual mechanisms of action inhibition (IC50 = 20 and 7 nM, respectively) .

- IDO1 Inhibitors: 1H-indazole derivatives with disubstituent groups at both the 4-position and 6-position have been synthesized as IDO1 inhibitors . Compound 120 exhibited the most IDO1 inhibitory activity with an IC50 value of 5.3 μM .

- PDK1 Inhibitors: 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives have been prepared as phosphoinositide-dependent kinase-1 (PDK1) inhibitors . Compounds 129 and 130 exhibited potent PDK1 activity with IC50 values of 80 and 90 nM, respectively .

- HDAC and VEGFR Inhibitors: Pazopanib hybrids have been developed as polypharmacological antitumor agents . Ortho-aminoanilide-based compound 131 and pazopanib-based hydroxamic acid 132 were identified as potent histone deacetylases (HDACs) inhibitors .

Mécanisme D'action

The mechanism of action of 1H-indazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like phosphoinositide 3-kinase, which plays a crucial role in cell signaling pathways . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential.

Comparaison Avec Des Composés Similaires

- 1H-Indazole-3-carboxamide

- 2H-Indazole-5-carboxamide

- 1H-Indole-5-carboxamide

Comparison: 1H-Indazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For example, 1H-indazole-3-carboxamide may exhibit different enzyme inhibition profiles, while 2H-indazole-5-carboxamide might have varied pharmacokinetic properties .

Activité Biologique

1H-indazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. Research has demonstrated its efficacy as an anti-inflammatory, anticancer, and antimicrobial agent, among other properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The carboxamide moiety facilitates the formation of hydrogen bonds with target biomolecules, which can inhibit their activity. Key mechanisms include:

- Enzyme Inhibition : It acts as an inhibitor for enzymes such as phosphoinositide 3-kinase (PI3K) and monoamine oxidase (MAO), leading to altered cellular signaling pathways and apoptosis in cancer cells .

- Binding Interactions : The compound binds to active sites of specific enzymes, effectively blocking their function. For instance, it has shown high potency as a selective inhibitor of MAO-B, with some derivatives demonstrating subnanomolar potency .

Biological Activities

This compound exhibits a variety of biological activities:

- Anticancer Properties : Studies indicate that this compound inhibits cell growth and induces apoptosis in various cancer cell lines. For example, derivatives have been tested against renal cancer cells with promising results .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : It displays broad-spectrum antimicrobial properties, effective against several pathogens.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good stability under physiological conditions, although it may degrade under extreme pH or high temperatures. Its derivatives often exhibit improved physicochemical properties that enhance bioavailability and therapeutic efficacy.

Propriétés

IUPAC Name |

1H-indazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEKRIQAHZLSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620990 | |

| Record name | 1H-Indazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478829-34-4 | |

| Record name | 1H-Indazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1H-indazole-5-carboxamide derivatives interact with TTK and what are the downstream effects?

A1: 1H-indazole-5-carboxamides, specifically those with modifications at the 3- and 4-position of the phenyl ring, have been identified as potent inhibitors of tyrosine threonine kinase (TTK). [] These compounds bind to the ATP-binding site of TTK, effectively blocking its kinase activity. [] TTK plays a crucial role in cell cycle regulation, particularly in the spindle assembly checkpoint, and its inhibition leads to disruption of mitotic progression and ultimately, cancer cell death. []

Q2: What makes this compound derivatives particularly interesting as MAO-B inhibitors?

A2: Research has demonstrated that both 1H-indazole-5-carboxamides and closely related 1H-indole-5-carboxamides act as highly potent, selective, competitive, and reversible inhibitors of MAO-B. [] These compounds exhibit subnanomolar potency, surpassing many known MAO-B inhibitors. Their small molecular size, combined with high potency and selectivity, makes them attractive candidates for further development. [] Computational docking studies have provided insights into their specific interactions within the MAO-B binding site, further supporting their potential as therapeutic agents. []

Q3: How does the structure of this compound derivatives impact their activity and selectivity for TTK and MAO-B?

A3: Structure-activity relationship (SAR) studies have been crucial in understanding how specific structural modifications influence the potency and selectivity of 1H-indazole-5-carboxamides. For TTK inhibition, replacing the polar 3-sulfonamide group with less polar substituents and introducing heterocyclic groups at the 4-position of the phenyl ring significantly improved potency and pharmacokinetic properties. [] This led to the identification of compounds with enhanced oral bioavailability and lower off-target activity. [] For MAO-B inhibition, modifications of the substituents on the indazole or indole ring, as well as the nature of the linker connecting the aromatic rings, significantly influenced potency and selectivity. [] Replacing the carboxamide linker with a methanimine spacer resulted in a new class of highly potent and selective MAO-B inhibitors. []

Q4: What in vitro and in vivo studies have been conducted to assess the efficacy of this compound derivatives as anticancer agents?

A4: Promising this compound derivatives have demonstrated significant anticancer activity in preclinical studies. [] In vitro assays using HCT116 colorectal cancer cells showed that these compounds effectively inhibit cell growth at submicromolar concentrations. [] Furthermore, in vivo studies using mouse xenograft models of human cancer have validated the efficacy of orally administered this compound derivatives in suppressing tumor growth. [] One specific compound, CFI-401870 (compound 75 in the referenced study), exhibited a phenotype consistent with TTK RNAi, highlighting its on-target activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.